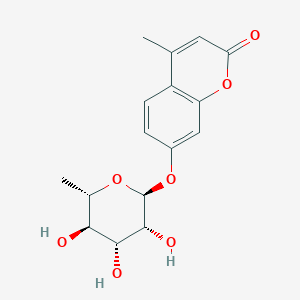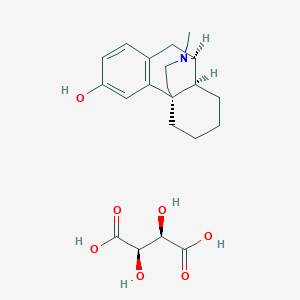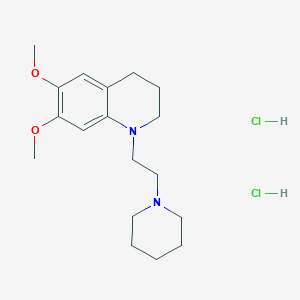
Ala-Ala-Val-Ala p-nitroanilide
Vue d'ensemble
Description
Ala-Ala-Val-Ala p-nitroanilide (AAVA-pNA) is a tetrapeptide substrate commonly used in biochemical research. It is a synthetic peptide that is used to study the activity of proteases, enzymes that break down proteins. AAVA-pNA is widely used in the field of biochemistry due to its unique properties and ease of use.
Mécanisme D'action
Ala-Ala-Val-Ala p-nitroanilide is cleaved by proteases at the Val-Ala bond, releasing pNA. The release of pNA can be detected by a spectrophotometer at 405 nm. The rate of cleavage of Ala-Ala-Val-Ala p-nitroanilide can be used to determine the activity of proteases. Ala-Ala-Val-Ala p-nitroanilide is a chromogenic substrate, meaning that it produces a colored product upon cleavage. This property makes it easy to detect and measure the activity of proteases.
Effets Biochimiques Et Physiologiques
Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide that does not have any known physiological effects. It is used solely for research purposes to study the activity of proteases. However, the activity of proteases is important in many physiological processes, including blood clotting, immune response, and digestion.
Avantages Et Limitations Des Expériences En Laboratoire
Ala-Ala-Val-Ala p-nitroanilide has several advantages for lab experiments. It is a synthetic peptide, which means it is easy to obtain and has a consistent purity. It is also a chromogenic substrate, which makes it easy to detect and measure the activity of proteases. However, Ala-Ala-Val-Ala p-nitroanilide has some limitations. It is not a natural substrate for proteases, which means that the activity of proteases measured using Ala-Ala-Val-Ala p-nitroanilide may not reflect their activity in vivo. Additionally, Ala-Ala-Val-Ala p-nitroanilide is not suitable for studying proteases that cleave at sites other than the Val-Ala bond.
Orientations Futures
There are several future directions for Ala-Ala-Val-Ala p-nitroanilide research. One area of interest is the development of Ala-Ala-Val-Ala p-nitroanilide analogs with improved properties, such as increased sensitivity or specificity for certain proteases. Another area of interest is the use of Ala-Ala-Val-Ala p-nitroanilide in high-throughput screening assays to identify new protease inhibitors. Additionally, Ala-Ala-Val-Ala p-nitroanilide could be used to study the activity of proteases in complex biological samples, such as blood or tissue samples. Finally, Ala-Ala-Val-Ala p-nitroanilide could be used to study the role of proteases in disease processes, such as cancer or Alzheimer's disease.
Méthodes De Synthèse
Ala-Ala-Val-Ala p-nitroanilide is synthesized by solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides and involves the stepwise addition of amino acids to a growing peptide chain. Ala-Ala-Val-Ala p-nitroanilide is synthesized using Fmoc chemistry, a commonly used method in SPPS. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Ala-Ala-Val-Ala p-nitroanilide is used as a substrate for proteases in biochemical research. Proteases are enzymes that break down proteins by cleaving peptide bonds. Ala-Ala-Val-Ala p-nitroanilide is used to study the activity of proteases by measuring the rate of cleavage of the substrate. The rate of cleavage can be measured using a spectrophotometer, which detects the release of p-nitroaniline (pNA) as a result of cleavage. Ala-Ala-Val-Ala p-nitroanilide is used to study a wide range of proteases, including serine proteases, cysteine proteases, and metalloproteases.
Propriétés
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O6/c1-10(2)16(25-19(29)13(5)22-17(27)11(3)21)20(30)23-12(4)18(28)24-14-6-8-15(9-7-14)26(31)32/h6-13,16H,21H2,1-5H3,(H,22,27)(H,23,30)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDBEYLQKXTZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399405 | |
| Record name | Ala-Ala-Val-Ala p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ala-Ala-Val-Ala p-nitroanilide | |
CAS RN |
102185-27-3 | |
| Record name | Ala-Ala-Val-Ala p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ala-Ala-Val-Ala p-nitroanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



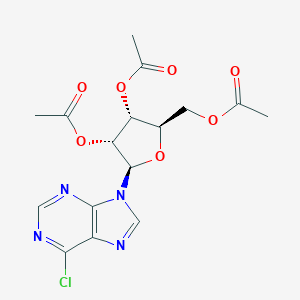
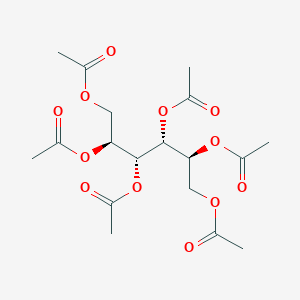

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
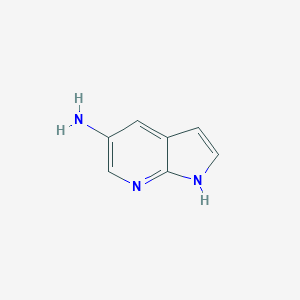
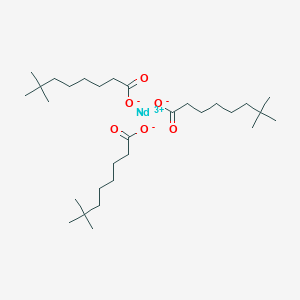


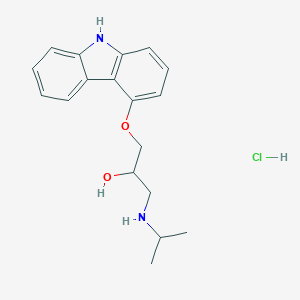

![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
